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Compound of Interest

Compound Name:
5-Methyl-3-

(trifluoromethyl)isoxazole

Cat. No.: B026444 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of crystallographic databases and scientific

literature, the specific crystal structure of 5-Methyl-3-(trifluoromethyl)isoxazole is not publicly

available at the time of this report. This guide therefore presents a detailed crystal structure

analysis of a closely related and structurally significant analogue, 5-Methyl-N-[2-

(trifluoromethyl)phenyl]isoxazole-4-carboxamide, to provide valuable insights into the

crystallographic features of this class of compounds. The methodologies and data presentation

herein serve as a robust template for the analysis of similar isoxazole derivatives.

Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of

biological activities. The incorporation of a trifluoromethyl group can significantly enhance a

molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the three-

dimensional structure of these compounds is paramount for rational drug design and structure-

activity relationship (SAR) studies. This technical guide provides an in-depth look at the

crystallographic data and experimental protocols for the analysis of a representative

trifluoromethylated isoxazole.
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The following tables summarize the quantitative data obtained from the single-crystal X-ray

diffraction analysis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value

Empirical Formula C₁₂H₉F₃N₂O₂

Formula Weight 270.21

Temperature 293 K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 15.839 (3) Å

b 8.3260 (17) Å

c 9.4250 (19) Å

α 90°

β 101.29 (3)°

γ 90°

Volume 1218.9 (4) Å³

Z 4

Density (calculated) 1.472 Mg/m³

Absorption Coefficient 0.13 mm⁻¹

F(000) 552

Data Collection

Diffractometer Enraf–Nonius CAD-4

Reflections Collected 2193

Independent Reflections 2193

Refinement
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Refinement method Full-matrix least-squares on F²

R-factor [I > 2σ(I)] 0.062

wR (F²) 0.164

Goodness-of-fit on F² 1.00

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters.

Atom x y z U(eq) [Å²]

N1 0.73554 (18) 0.2300 (3) 0.9712 (3) 0.0540 (8)

O1 0.67807 (16) 0.2925 (3) 0.7394 (2) 0.0647 (8)

F1 0.9108 (2) 0.3541 (4) 1.0116 (3) 0.1322 (13)

C1 0.9018 (3) -0.0106 (6) 0.8447 (4) 0.0732 (12)

O2 0.55089 (19) 0.6534 (3) 0.9342 (3) 0.0782 (9)

N2 0.6083 (3) 0.6480 (4) 1.0694 (4) 0.0790 (11)

F2 0.97802 (18) 0.2773 (4) 0.8551 (4) 0.1233 (11)

C2 0.8701 (3) -0.1615 (6) 0.8525 (5) 0.0844 (14)

Experimental Protocols
Synthesis of 5-Methyl-N-[2-
(trifluoromethyl)phenyl]isoxazole-4-carboxamide.[1]
A solution of 5-methylisoxazole-4-carboxylic acid chloride (0.05 mol, 7.3 g) in 20 ml of

acetonitrile is added dropwise to a stirred solution of 2-(trifluoromethyl)aniline (0.1 mol, 16.1 g)

in 150 ml of acetonitrile at room temperature. After stirring for 40 minutes, the precipitated 2-

(trifluoromethyl)aniline hydrochloride is removed by filtration and washed with 100 ml of

acetonitrile. The combined filtrates are then concentrated under reduced pressure to yield the

crude product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystallization.[1]
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a

methylbenzene solution of the synthesized 5-methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-

carboxamide.[1]

X-ray Data Collection and Structure Determination.[2]
A colorless block-shaped crystal with dimensions 0.20 × 0.10 × 0.10 mm was used for data

collection on an Enraf–Nonius CAD-4 diffractometer.[2] The crystal structure was solved using

direct methods and refined by full-matrix least-squares on F² using the SHELXTL software

package.[2] All hydrogen atoms were placed in calculated positions and treated as riding on

their parent atoms.[1]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis

of trifluoromethylated isoxazoles.

Caption: General workflow for the synthesis and crystal structure analysis of isoxazole

derivatives.

Molecular and Crystal Structure Insights
In the crystal structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, the

benzene ring and the isoxazole ring are nearly perpendicular to each other, with a dihedral

angle of 82.97 (2)°.[1][2] The crystal packing is stabilized by intermolecular N—H···O hydrogen

bonds, which link the molecules into supramolecular chains extending along the c-axis.[1][2]

The length of the C=N double bond in the isoxazole ring is 1.295 (5) Å, which is slightly longer

than the standard value of 1.28 Å.[1][2]

This detailed structural information is crucial for understanding the conformational preferences

and intermolecular interactions of this class of compounds, which can inform the design of new

derivatives with improved pharmacological profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of polysubstituted 5-trifluoromethyl isoxazoles via denitrogenative cyclization of
vinyl azides with trifluoroacetic anhydride - Organic Chemistry Frontiers (RSC Publishing)
[pubs.rsc.org]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Crystal Structure Analysis of 5-Methyl-3-
(trifluoromethyl)isoxazole: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b026444#crystal-structure-analysis-of-5-
methyl-3-trifluoromethyl-isoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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